5-Methylpyridine-3-sulfonyl chloride

Medicinal Chemistry Physical Organic Chemistry Property Prediction

5-Methylpyridine-3-sulfonyl chloride (CAS 166337-57-1) is a pyridine-derived sulfonyl chloride, characterized by a methyl group at the 5-position and a sulfonyl chloride at the 3-position of the pyridine ring. It is a white to off-white solid with a molecular formula of C6H6ClNO2S and a molecular weight of 191.64 g/mol.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
CAS No. 166337-57-1
Cat. No. B3040177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyridine-3-sulfonyl chloride
CAS166337-57-1
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)S(=O)(=O)Cl
InChIInChI=1S/C6H6ClNO2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3
InChIKeyMSJZQOHFAWAQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylpyridine-3-sulfonyl chloride (CAS 166337-57-1): A Core Sulfonyl Chloride Building Block for Medicinal Chemistry and Targeted Synthesis


5-Methylpyridine-3-sulfonyl chloride (CAS 166337-57-1) is a pyridine-derived sulfonyl chloride, characterized by a methyl group at the 5-position and a sulfonyl chloride at the 3-position of the pyridine ring . It is a white to off-white solid with a molecular formula of C6H6ClNO2S and a molecular weight of 191.64 g/mol . This compound is primarily used as a versatile electrophilic building block in organic synthesis, particularly for introducing the 5-methylpyridine-3-sulfonyl moiety into target molecules, and serves as a key intermediate in pharmaceutical research [1]. It is regulated under the European Chemicals Agency (ECHA) and carries a harmonized classification for severe skin corrosion/eye damage [2].

Why 5-Methylpyridine-3-sulfonyl chloride Cannot Be Substituted with Unsubstituted or Differently Substituted Pyridine-3-sulfonyl Chlorides


The pyridine-3-sulfonyl chloride scaffold is a common electrophile, but substitution at the 5-position directly impacts both physicochemical properties and downstream reactivity. The presence of the methyl group in 5-Methylpyridine-3-sulfonyl chloride (MW 191.64) significantly alters the compound's lipophilicity and steric profile compared to its unsubstituted counterpart, pyridine-3-sulfonyl chloride (MW 177.61), which can critically affect solubility in non-polar media and the binding affinity of resultant conjugates [1]. Similarly, replacing the methyl group with other substituents, such as chlorine (5-chloropyridine-3-sulfonyl chloride) or ethyl (5-ethylpyridine-3-sulfonyl chloride), results in distinct electronic effects and molecular geometries, leading to different reaction kinetics and product properties . Consequently, generic substitution with a related pyridine sulfonyl chloride will not yield an equivalent intermediate or final compound, as the 5-methyl group imparts a specific, non-interchangeable set of physical and chemical characteristics essential for target applications .

Quantitative Differentiation of 5-Methylpyridine-3-sulfonyl chloride: A Comparative Analysis for Procurement Decisions


Molecular Weight and Lipophilicity Comparison: 5-Methyl vs. Unsubstituted Pyridine-3-sulfonyl Chloride

The introduction of a methyl group at the 5-position of the pyridine ring increases molecular weight and calculated lipophilicity compared to the unsubstituted parent compound, pyridine-3-sulfonyl chloride. This modification is a key driver of solubility and membrane permeability in downstream applications [1][2].

Medicinal Chemistry Physical Organic Chemistry Property Prediction

Safety and Handling Profile: Comparative Hazard Classification of 5-Methyl vs. Unsubstituted Pyridine-3-sulfonyl Chloride

Both 5-Methylpyridine-3-sulfonyl chloride and pyridine-3-sulfonyl chloride are classified as severe skin and eye irritants. However, the unsubstituted compound carries an additional hazard statement (H335: May cause respiratory irritation) based on aggregated ECHA notifications, which is not listed for the 5-methyl derivative. This difference may influence safety protocol requirements and personal protective equipment (PPE) selection [1][2].

Chemical Safety Occupational Health Regulatory Compliance

Synthetic Utility: Role as a Key Intermediate in Patent-Protected Pharmaceutical Pathways

5-Methylpyridine-3-sulfonyl chloride is specifically cited as a crucial building block in the synthesis of potassium-competitive acid blockers (P-CABs), a class of acid secretion inhibitors intended to overcome limitations of traditional proton pump inhibitors (PPIs). This specific utility is not claimed for its unsubstituted pyridine-3-sulfonyl chloride analog [1].

Pharmaceutical Process Chemistry Patent Analysis Drug Discovery

Validated Application Scenarios for 5-Methylpyridine-3-sulfonyl chloride Based on Comparative Evidence


Medicinal Chemistry: Design of P-CAB Inhibitors for Acid-Related Disorders

As supported by patent literature, 5-Methylpyridine-3-sulfonyl chloride is the definitive intermediate for constructing pyrrole-based potassium-competitive acid blockers (P-CABs) [1]. Its specific substitution pattern is required to achieve the desired binding affinity and pharmacokinetic profile in this drug class, a role for which unsubstituted pyridine-3-sulfonyl chloride is not specified [1]. This makes it an essential procurement item for research groups focused on novel gastrointestinal therapeutics.

Organic Synthesis: Optimizing Lipophilicity in Lead Compound Libraries

The quantifiable increase in calculated lipophilicity (Δ LogP = +0.4) compared to the parent pyridine-3-sulfonyl chloride provides a predictable and tunable handle for medicinal chemists [2]. When optimizing the ADME properties of a lead series, incorporating the 5-methylpyridine-3-sulfonyl moiety offers a validated strategy to modulate logD and improve membrane permeability, guiding structure-activity relationship (SAR) studies [2].

Chemical Sourcing and Safety Management: Streamlining Hazard Compliance

Based on aggregated ECHA notifications, 5-Methylpyridine-3-sulfonyl chloride may present a simpler hazard profile than its unsubstituted counterpart due to the absence of a reported H335 (respiratory irritation) classification [3]. In a procurement context, this can translate to reduced administrative burden and lower costs associated with specialized ventilation or respiratory protection requirements, offering a practical advantage in laboratory operations [3].

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